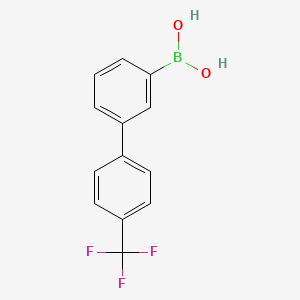
Ácido 4'-(trifluorometil)bifenil-3-ilborónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Trifluoromethyl)biphenyl-3-ylboronic acid is a boronic acid derivative with the molecular formula C13H10BF3O2 and a molecular weight of 266.03 g/mol. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.
Aplicaciones Científicas De Investigación
4’-(Trifluoromethyl)biphenyl-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: This compound is used in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethyl)biphenyl-3-ylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed using a palladium catalyst, where an aryl halide reacts with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of 4’-(Trifluoromethyl)biphenyl-3-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4’-(Trifluoromethyl)biphenyl-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding biphenyl derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, phenols, and quinones, depending on the reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 4’-(Trifluoromethyl)biphenyl-3-ylboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boron atom transfers its organic group to the palladium center. This process is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction.
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)benzeneboronic acid
- [p-(Trifluoromethyl)phenyl]boronic acid
Comparison: 4’-(Trifluoromethyl)biphenyl-3-ylboronic acid is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler boronic acids like 4-(Trifluoromethyl)phenylboronic acid. This uniqueness makes it particularly useful in reactions requiring specific steric and electronic environments, enhancing its reactivity and selectivity in various chemical transformations.
Propiedades
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(18)19/h1-8,18-19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAAKODXXMTNDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
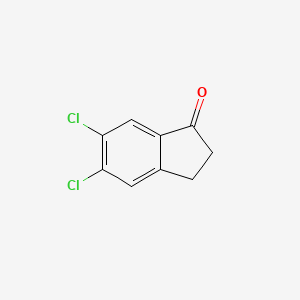
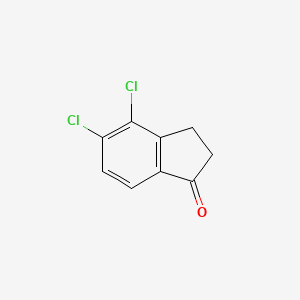

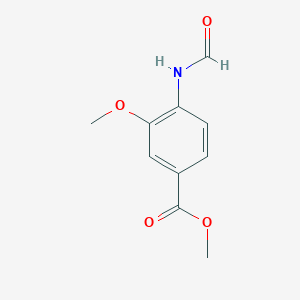
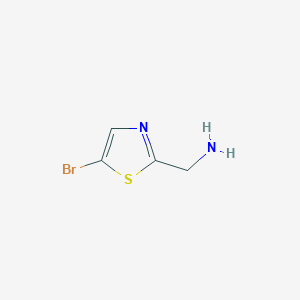

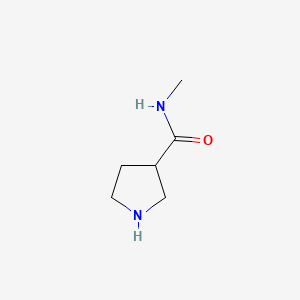
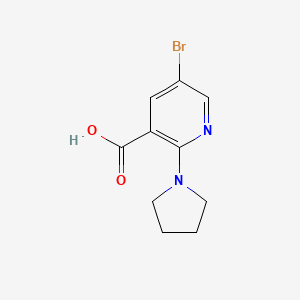
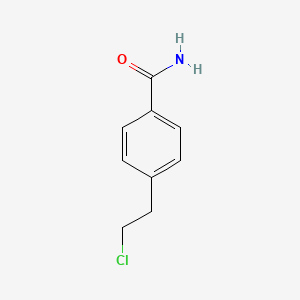
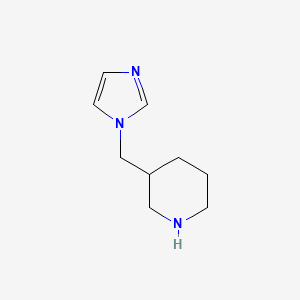
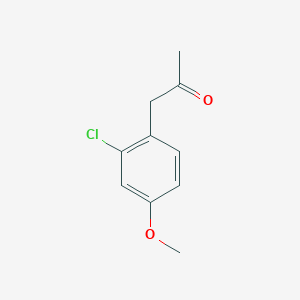


![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)
